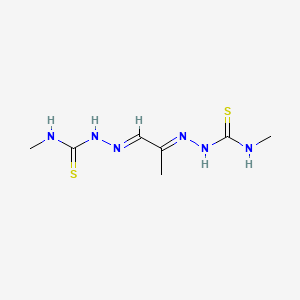

pyruvaldehyde bis(n4-methylthiosemicarbazone)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

pyruvaldehyde bis(n4-methylthiosemicarbazone): is a chemical compound known for its applications in various fields, including medical imaging and cancer therapy. It is a derivative of pyruvaldehyde and thiosemicarbazone, forming a complex that has shown significant potential in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) typically involves the reaction of pyruvaldehyde with N4,N4-dimethylthiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: pyruvaldehyde bis(n4-methylthiosemicarbazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.

Applications De Recherche Scientifique

Chemistry: In chemistry, pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) is used as a ligand in coordination chemistry, forming complexes with various metals .

Biology: In biological research, this compound is used to study enzyme interactions and cellular processes. Its ability to form stable complexes makes it a valuable tool for probing biological systems .

Medicine: In medicine, pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) has shown promise as a radiopharmaceutical agent for positron emission tomography (PET) imaging. It is also being investigated for its potential in cancer therapy due to its ability to inhibit tumor growth .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mécanisme D'action

The mechanism of action of pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) involves its ability to form stable complexes with metal ions. These complexes can interact with cellular components, leading to various biological effects. For instance, in cancer therapy, the compound can inhibit tumor growth by interfering with cellular metabolism and inducing apoptosis .

Comparaison Avec Des Composés Similaires

- Pyruvaldehyde bis(N4-methylthiosemicarbazone)

- Copper(II) pyruvaldehyde bis(thiosemicarbazone)

- Copper(II) ethylglyoxal bis(N4-methylthiosemicarbazone)

Uniqueness: pyruvaldehyde bis(n4-methylthiosemicarbazone) is unique due to its specific chemical structure, which allows it to form highly stable complexes with metal ions. This stability is crucial for its applications in medical imaging and cancer therapy, where precise targeting and minimal side effects are essential .

Propriétés

IUPAC Name |

1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXRMMJOMMTPKJ-ZVSIBQGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NC)C=NNC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NC)/C=N/NC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-68-7 |

Source

|

| Record name | Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTSM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.